molecular formula C8H10O B1610935 1,2,2,2-Tetradeuterio-1-phenylethanol CAS No. 90162-44-0

1,2,2,2-Tetradeuterio-1-phenylethanol

Cat. No. B1610935
CAS RN: 90162-44-0
M. Wt: 126.19 g/mol
InChI Key: WAPNOHKVXSQRPX-CWIRFKENSA-N
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Description

1,2,2,2-Tetradeuterio-1-phenylethanol is a chemical compound with the molecular formula C8H6D4O . It is similar to 1-Phenylethanol, which is a colorless liquid with a mild gardenia-hyacinth scent .


Synthesis Analysis

The synthesis of 1-Phenylethanol, a compound similar to 1,2,2,2-Tetradeuterio-1-phenylethanol, has been studied extensively. One method involves the selective hydrogenation of acetophenone over alumina-supported Co catalysts . Another approach involves several laboratory methods for the synthesis of phenols .


Molecular Structure Analysis

The molecular structure of 1,2,2,2-Tetradeuterio-1-phenylethanol is C8H6D4O . It is similar to (±)-1-phenylethanol, which has a molecular formula of C8H10O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,2,2-Tetradeuterio-1-phenylethanol include a molecular weight of 126.18900 g/mol , a density of 1.045 g/mL at 25ºC , and a boiling point of 204ºC/745 mmHg .

Scientific Research Applications

1. Production of 1-Phenylethanol Using Enzymes from Tea Flowers

  • Application Summary: 1-Phenylethanol (1PE) can be used as a fragrance in food flavoring and cosmetic industries and as an intermediate in the pharmaceutical industry. It can be synthesized from acetophenone. The cost of 1PE is higher than the cost of acetophenone, so it’s important to establish an effective and low-cost approach for producing 1PE. Tea flowers, which are an abundant and waste resource, contain enzymes that could transform acetophenone to 1PE .
  • Methods of Application: The production conditions of 1PE were optimized using response surface methodology. The optimized conditions were an extraction pH of 7.0, a reaction pH of 5.3, a reaction temperature of 55 °C, a reaction time of 100 min, a coenzyme NADPH concentration of 3.75 μmol/mL in the reaction assay, and a substrate acetophenone concentration of 1.25 μmol/mL in the reaction assay .
  • Results: The results provide essential information for future industrial 1PE production using plant-derived enzymes .

2. Asymmetric Synthesis of (S)-1-Phenylethanol Using Ispir Bean

  • Application Summary: In this study, enantiomerically pure (S)-1-phenylethanol was produced via asymmetric bioreduction of acetophenone. Ispir bean (Phaseolus vulgaris) was used as an alcohol dehydrogenase (ADH) source since whole cells are cheaper than isolated enzymes .
  • Methods of Application: Acetone powder methodology was applied for biocatalyst. Glucose was used as a cosubstrate in order to regenerate cofactor (NADPH). The reactions were carried out in an orbital shaker whose temperature and agitation rate can be controlled .
  • Results: 36 h bioreduction time, 6 mM acetophenone concentration, 25.15 mM glucose concentration, and 175 mg/mL biocatalyst concentration were determined as optimum values. In these conditions, 2.4 mM (S)-1-phenylethanol was obtained in phosphate buffer (pH=7.0) at 30°C with >99% enantiomeric excess .

Safety And Hazards

The safety data sheet for 1-Phenylethanol, a similar compound, indicates that it is a combustible liquid, harmful if swallowed, and causes serious eye irritation . It is recommended to avoid ingestion and inhalation, and to wear protective equipment when handling .

properties

IUPAC Name

1,2,2,2-tetradeuterio-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-CWIRFKENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575821
Record name 1-Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,2-Tetradeuterio-1-phenylethanol

CAS RN

90162-44-0
Record name 1-Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylethan-1,2,2,2-d4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Kreevoy, BM Eisen - The Journal of Organic Chemistry, 1963 - ACS Publications
Secondary isotope effects on the rate of acid-induced deoxymercuration of 2-phenyl-2-methoxyethylmercuric iodide havebeen studied. Deuterium substitution at the 2-carbon gives kn/…
Number of citations: 23 pubs.acs.org

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